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Compound of Interest

Compound Name: 2-Hydroxynicotinonitrile

Cat. No.: B016790 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-
hydroxynicotinonitrile (also known as 2-oxonicotinonitrile) analogs. The information

presented herein is compiled from available scientific literature to delineate the key structural

features that influence the biological activities of these compounds, including antiviral,

antimicrobial, and potential anticancer effects.

Antiviral Activity
Recent studies have highlighted the potential of 2-hydroxynicotinonitrile derivatives as

antiviral agents. Nucleoside analogs of this scaffold have shown promising activity against

influenza viruses and coronaviruses.

Quantitative Data: Antiviral Activity
The following table summarizes the in vitro antiviral efficacy of a synthesized 2-

oxonicotinonitrile nucleoside analog against Influenza A (H5N1) virus.
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Compoun
d ID

Structure Virus Assay
EC50
(µM)

Cytotoxic
ity (CC50
in µM)

Selectivit
y Index
(SI =
CC50/EC5
0)

2aAc

Acetylated

nucleoside

analogue

of 4,6-

diaryl-2-

oxonicotino

nitrile

Influenza A

(H5N1)

Cytopathic

Effect

(CPE)

Assay

Moderately

Active
>100 >1

Ribavirin
Standard

Drug

Influenza A

(H5N1)
CPE Assay 12.5 >100 >8

Data sourced from a study on the synthesis and biological evaluation of 2-oxonicotinonitriles

and their nucleoside analogues. The study indicated that compound 2aAc was slightly active

against influenza A (H5N1) and also showed good activity against SARS-CoV, although

quantitative EC50 values for SARS-CoV were not provided[1].

Structure-Activity Relationship (SAR) Insights: Antiviral
Activity

Nucleoside Analogs: The conversion of the 2-hydroxynicotinonitrile core into a nucleoside

analog appears to be crucial for its antiviral activity. The acetylated nucleoside 2aAc

demonstrated notable efficacy.

Glycosylation: The attachment of a sugar moiety, particularly a glycosyl group, is a key

structural modification for conferring antiviral properties[1].

Diaryl Substituents: The presence of two aryl groups at the 4- and 6-positions of the 2-

oxonicotinonitrile ring is a common feature of the active compounds synthesized[1]. The

specific nature of these aryl groups likely influences the potency and selectivity of the

antiviral effect, although a detailed SAR for these substitutions is not yet available.
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Antimicrobial Activity
Derivatives of 2-hydroxynicotinonitrile have also been investigated for their antibacterial

properties, showing activity against Gram-positive bacteria.

Quantitative Data: Antibacterial Activity
The antibacterial activity of several 2-oxonicotinonitrile derivatives was evaluated using the

agar well diffusion method. The diameter of the zone of inhibition indicates the susceptibility of

the bacteria to the compound.

Compound ID Structure
Bacillus subtilis
(Zone of Inhibition,
mm)

Escherichia coli
(Zone of Inhibition,
mm)

7b
N-alkylated 4,6-diaryl-

2-oxonicotinonitrile
23 No Activity

2b

Acetylated nucleoside

analogue of 4,6-diaryl-

2-oxonicotinonitrile

Moderate Activity No Activity

3b
O-alkylated 4,6-diaryl-

2-oxonicotinonitrile
No Activity 5

Ampicillin Standard Drug 20 18

Data from a study evaluating synthesized 2-oxonicotinonitrile derivatives. Compound 7b

exhibited significant activity against the Gram-positive bacterium Bacillus subtilis, even

surpassing the standard drug ampicillin. Most tested compounds showed no activity against the

Gram-negative bacterium Escherichia coli[1].

Structure-Activity Relationship (SAR) Insights:
Antimicrobial Activity

N-Alkylation vs. O-Alkylation: N-alkylation of the 2-oxonicotinonitrile ring (as in compound 7b)

appears to be a favorable modification for potent activity against Bacillus subtilis. In contrast,

O-alkylation (compound 3b) resulted in a loss of activity against this strain.
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Gram-Positive Selectivity: The current data suggests that these analogs are more effective

against Gram-positive bacteria. The lack of activity against E. coli may be attributed to

differences in the bacterial cell wall structure.

Nucleoside Modification: While the nucleoside analog 2b showed moderate activity, the N-

alkylated, non-nucleoside analog 7b was the most potent antibacterial agent in this series,

suggesting that glycosylation is not a prerequisite for antibacterial efficacy.

Potential Anticancer Activity and Signaling
Pathways
While specific quantitative data on the anticancer activity of 2-hydroxynicotinonitrile analogs

is limited in the reviewed literature, the broader class of nitrogen-containing heterocyclic

compounds, including pyridine and quinoline derivatives, is well-established for its anticancer

properties. These compounds often exert their effects by targeting key signaling pathways

involved in cancer cell proliferation, survival, and metastasis.

A plausible, yet hypothetical, mechanism of action for 2-hydroxynicotinonitrile analogs as

anticancer agents could involve the inhibition of critical cancer-related signaling pathways, such

as the PI3K/Akt pathway. This pathway is frequently hyperactivated in various cancers and

plays a central role in cell growth and survival.
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Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by 2-hydroxynicotinonitrile
analogs.
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Experimental Protocols
Antiviral Cytopathic Effect (CPE) Assay
This protocol is a general procedure for determining the antiviral activity of compounds against

viruses that cause a cytopathic effect in cell culture.

Cell Seeding: Seed host cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza)

into 96-well microtiter plates at a density that will form a confluent monolayer after 24 hours

of incubation.

Compound Preparation: Prepare serial dilutions of the test compounds in a suitable cell

culture medium.

Infection and Treatment: When the cell monolayer is confluent, remove the growth medium.

Add the virus at a predetermined multiplicity of infection (MOI) to the cells. Immediately after,

add the diluted test compounds to the respective wells. Include a virus control (no

compound) and a cell control (no virus, no compound).

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for the

virus to cause a visible cytopathic effect in the virus control wells (typically 48-72 hours).

CPE Observation: Observe the cells daily under a microscope for the appearance of CPE

(e.g., cell rounding, detachment, lysis).

Quantification of Cell Viability: After the incubation period, quantify cell viability using a

suitable method, such as the MTT assay (see below).

Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration

of the compound that inhibits the viral cytopathic effect by 50% compared to the virus control.

Antibacterial Agar Well Diffusion Assay
This method is used to assess the antimicrobial activity of compounds by measuring the zone

of growth inhibition.

Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Bacillus

subtilis, Escherichia coli) in a sterile broth to a turbidity equivalent to a 0.5 McFarland
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standard.

Plate Preparation: Pour molten Mueller-Hinton agar into sterile Petri dishes and allow it to

solidify.

Inoculation: Evenly spread the bacterial inoculum over the surface of the agar plates using a

sterile cotton swab.

Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork

borer.

Compound Application: Add a fixed volume (e.g., 100 µL) of the test compound solution at a

known concentration into each well. A negative control (solvent) and a positive control

(standard antibiotic) should also be included.

Incubation: Incubate the plates at 37°C for 18-24 hours.

Data Measurement: Measure the diameter of the clear zone of inhibition around each well in

millimeters. A larger diameter indicates greater antibacterial activity.

MTT Assay for Cytotoxicity and Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an

indicator of cell viability, proliferation, and cytotoxicity.

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a suitable density

and allow them to attach and grow for 24 hours.

Compound Treatment: Treat the cells with various concentrations of the 2-
hydroxynicotinonitrile analogs for a specified period (e.g., 24, 48, or 72 hours). Include

untreated cells as a control.

MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

Formazan Solubilization: The viable cells will reduce the yellow MTT to purple formazan

crystals. Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to

dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance of the resulting purple solution at a

wavelength of 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The

50% inhibitory concentration (IC50), which is the concentration of the compound that

reduces cell viability by 50%, can be determined by plotting cell viability against the

compound concentration.
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Caption: General workflow for SAR studies of 2-hydroxynicotinonitrile analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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